9-tert-Butyl-9,10-(dewar anthracene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-tert-Butyl-9,10-(dewar anthracene) is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tert-butyl group at the 9th position and a unique Dewar structure, which is a valence isomer of anthracene. The molecular formula of 9-tert-Butyl-9,10-(dewar anthracene) is C18H18, and it has a molecular weight of 234.3355 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-Butyl-9,10-(dewar anthracene) typically involves the photoisomerization of 9-tert-butylanthracene. This process is carried out under specific conditions, such as the presence of a suitable solvent like decalin or hexane . The reaction is initiated by UV light, which induces the isomerization of 9-tert-butylanthracene to its Dewar form .
Industrial Production Methods
While detailed industrial production methods for 9-tert-Butyl-9,10-(dewar anthracene) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as solvent choice and light source, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
9-tert-Butyl-9,10-(dewar anthracene) undergoes various chemical reactions, including:
Isomerization: The compound can revert to its parent anthracene form under certain conditions.
Oxidation: It can react with oxygen to form endoperoxides.
Photochemical Reactions: The compound is known to undergo photochemical valence isomerization.
Common Reagents and Conditions
Solvents: Decalin, hexane, and other non-polar solvents are commonly used.
Light Source: UV light is essential for initiating photoisomerization reactions.
Oxidizing Agents: Oxygen or other oxidizing agents can be used for oxidation reactions.
Major Products
Anthracene: Reversion to the parent anthracene form.
Endoperoxides: Formed during oxidation reactions.
Wissenschaftliche Forschungsanwendungen
9-tert-Butyl-9,10-(dewar anthracene) has several scientific research applications:
Photochemistry: It is used to study photochemical reactions and valence isomerization processes.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific optical properties.
Chemical Sensors: Its reactivity with oxygen can be exploited in designing chemical sensors for detecting oxygen levels.
Wirkmechanismus
The mechanism of action of 9-tert-Butyl-9,10-(dewar anthracene) involves its ability to undergo photoisomerization and oxidation reactions. The compound absorbs UV light, leading to its isomerization to the Dewar form. This process involves the formation of strained four-membered rings . Additionally, the compound can react with oxygen to form endoperoxides, which further decompose under light exposure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-tert-Butylanthracene: The parent compound from which 9-tert-Butyl-9,10-(dewar anthracene) is derived.
9,10-Dibutoxyanthracene: Another anthracene derivative known for its photochemical properties.
10-Cyano-9-tert-butyl-anthracene: A compound with similar photochemical behavior.
Uniqueness
9-tert-Butyl-9,10-(dewar anthracene) is unique due to its Dewar structure, which imparts distinct photochemical and oxidative properties. This makes it valuable for studying valence isomerization and developing materials with specific optical characteristics .
Eigenschaften
CAS-Nummer |
76008-29-2 |
---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1-tert-butyltetracyclo[6.6.0.02,7.09,14]tetradeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H18/c1-17(2,3)18-14-10-6-4-8-12(14)16(18)13-9-5-7-11-15(13)18/h4-11,16H,1-3H3 |
InChI-Schlüssel |
ISMYYTMVFOAZIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C12C(C3=CC=CC=C31)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.